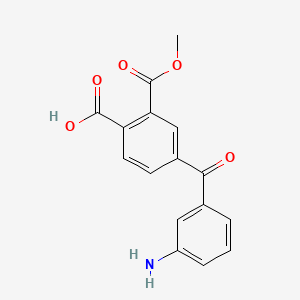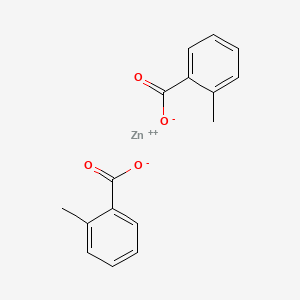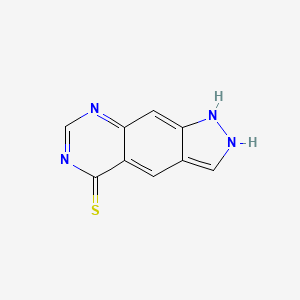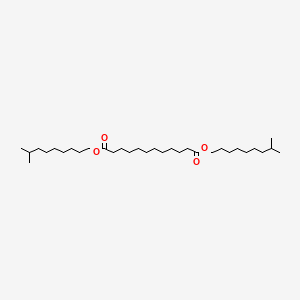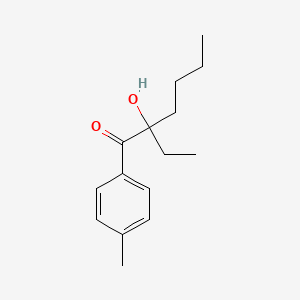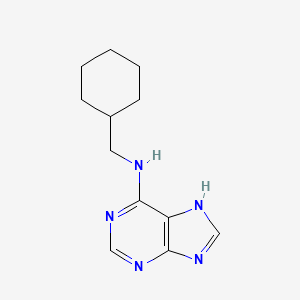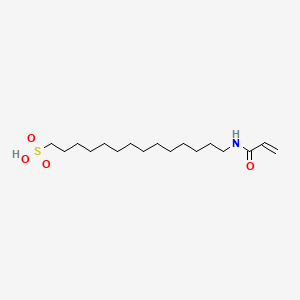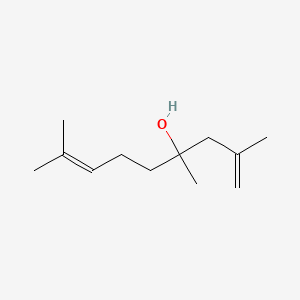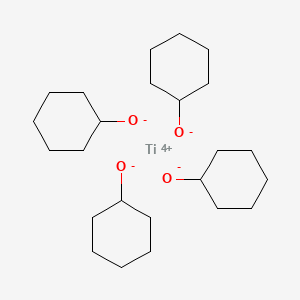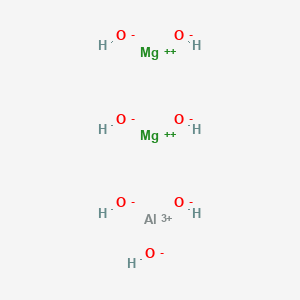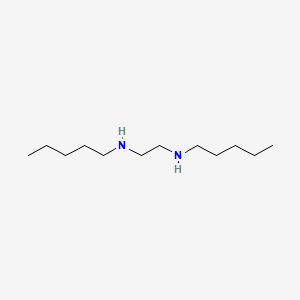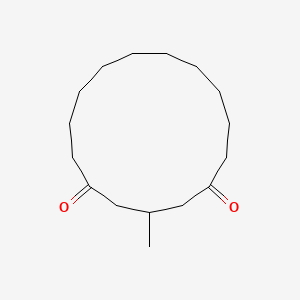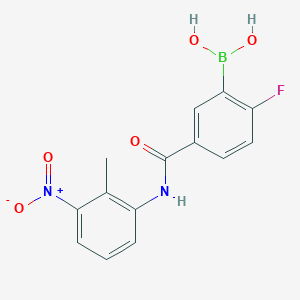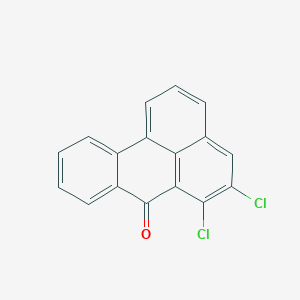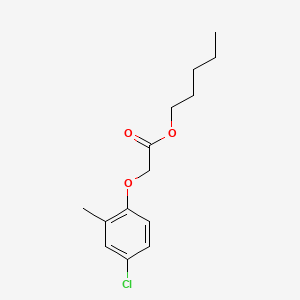
Pentyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is characterized by its phenoxy structure, which includes a chlorine atom and a methyl group attached to the benzene ring, and an acetate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general steps are as follows:
Preparation of Sodium (4-chloro-2-methylphenoxy)acetate: This involves the reaction of (4-chloro-2-methylphenoxy)acetic acid with sodium hydroxide to form the sodium salt.
Esterification: The sodium salt is then reacted with pentanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of (4-chloro-2-methylphenoxy)acetic acid and pentanol are mixed in industrial reactors.
Catalysis and Reflux: The mixture is heated under reflux with an acid catalyst to drive the esterification reaction to completion.
Purification: The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to (4-chloro-2-methylphenoxy)acetic acid and pentanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and pentanol.
Oxidation: Various oxidized derivatives of the phenoxyacetic acid.
Substitution: Substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Pentyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and herbicides.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, including its antitumor activity.
Industry: Utilized in the formulation of herbicidal products and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of pentyl (4-chloro-2-methylphenoxy)acetate is primarily related to its herbicidal activity. It acts as an auxin, a type of plant hormone that regulates growth. By mimicking natural auxins, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structure and function.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms.
Uniqueness
Pentyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its acid counterparts. The ester form may also have different absorption and translocation properties in plants, making it a valuable compound for specific herbicidal applications .
Eigenschaften
CAS-Nummer |
84162-58-3 |
|---|---|
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
pentyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
FEZMLSWZCMPMQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


